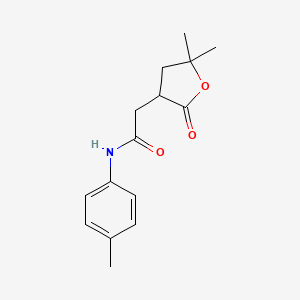![molecular formula C23H28N2O4S B3926813 N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B3926813.png)
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Overview
Description
“N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide” is a complex organic compound that features a bicyclic heptane structure, a methoxy group, a sulfonyl group, and an anilinoacetamide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide” likely involves multiple steps, including:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonylation of the aniline derivative: This can be done using sulfonyl chlorides in the presence of a base.
Coupling of the sulfonylated aniline with the bicyclo[2.2.1]heptane derivative: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysts: To increase reaction rates and selectivity.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
Oxidation products: Hydroxyl or carbonyl derivatives.
Reduction products: Sulfide derivatives.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel materials: Due to its unique structure, it can be used as a building block for new polymers or materials with specific properties.
Biology
Biological activity studies: Compounds with similar structures are often studied for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, or antimicrobial agents.
Medicine
Drug development: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Industry
Specialty chemicals: It can be used in the production of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of “N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide” would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Modulating their activity.
Interact with cellular membranes: Affecting cell signaling or transport processes.
Inhibit or activate specific pathways: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bicyclo[2.2.1]heptanyl)acetamide: Lacks the methoxy and sulfonyl groups.
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide: Lacks the bicyclo[2.2.1]heptane core.
Uniqueness
Structural complexity: The combination of the bicyclo[2.2.1]heptane core with the methoxy and sulfonyl groups makes it unique.
Potential biological activity: The presence of multiple functional groups suggests diverse interactions with biological targets.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-16-6-10-21(11-7-16)30(27,28)25(19-4-3-5-20(14-19)29-2)15-23(26)24-22-13-17-8-9-18(22)12-17/h3-7,10-11,14,17-18,22H,8-9,12-13,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXDGXOXDXLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


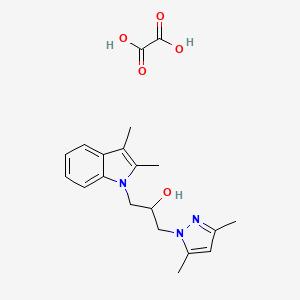
![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-6-methoxypyrimidine](/img/structure/B3926747.png)
![1-(4-Ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]pyrrolidine-2,5-dione](/img/structure/B3926751.png)
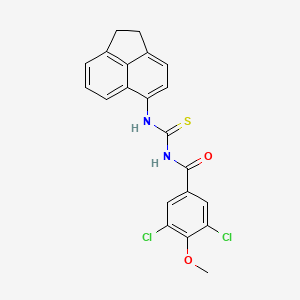
![N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926756.png)
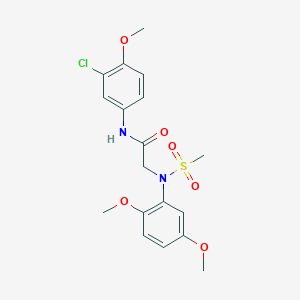
![N~1~-(tert-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3926760.png)
![3-Amino-N~2~-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B3926761.png)
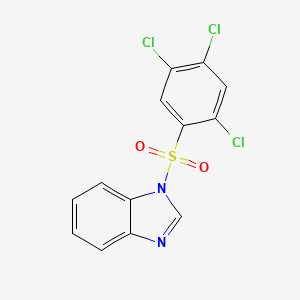
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one](/img/structure/B3926774.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3926781.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926787.png)
![3-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3926788.png)
